molecular formula C23H39ClN2O4S B094829 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide CAS No. 16383-08-7

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide

Cat. No. B094829
Key on ui cas rn: 16383-08-7
M. Wt: 475.1 g/mol
InChI Key: JCIPWPZWBYTTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071729

Procedure details

In 640 ml of acetone, was dissolved 170 g of N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide. Next, 79 g of potassium carbonate, 6 ml of polyethylene glycol 400, and 71 g of dimethyl sulfate were added to the solution, followed by heating at reflux for 5 hours. To the reaction mixture was added 240 ml of acetone, and 870 ml of water was added thereto dropwise at 40° C, followed by cooling to room temperature. The precipitated crystals were collected by filtration, washed successively with water and methanol, and dried to yield 169 g (97%) of the noted compound.
Quantity
79 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol 400
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Name
N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
640 mL
Type
solvent
Reaction Step Two
Name
Quantity
870 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:17][S:18]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[C:23]([N+:28]([O-:30])=[O:29])[CH:22]=1)(=[O:20])=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[C:31](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O.O>CC(C)=O>[CH3:31][N:17]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[S:18]([C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[C:23]([N+:28]([O-:30])=[O:29])[CH:22]=1)(=[O:19])=[O:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
polyethylene glycol 400
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
71 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide
Quantity
170 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
640 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
870 mL
Type
reactant
Smiles
O
Name
Quantity
240 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
dropwise at 40° C
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed successively with water and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-])CCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 169 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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